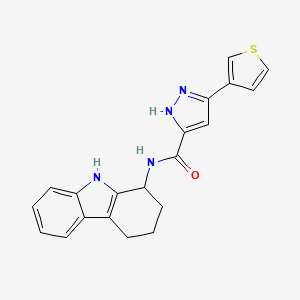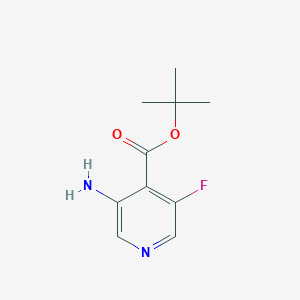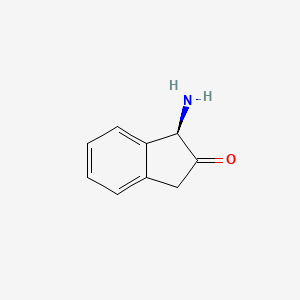
2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the 2-Methylnonyl Group: This can be achieved through the alkylation of a suitable precursor with 2-methylnonyl bromide under basic conditions.
Introduction of the 8-((2-hydroxyethyl)amino)octanoate Group: This step involves the reaction of 8-bromo-octanoic acid with 2-hydroxyethylamine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the 8-(octadecan-9-yloxy)-8-oxooctyl Group: This can be achieved through the esterification of octadecan-9-ol with 8-oxooctanoic acid using a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), Acetic acid.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Alkyl halides, Base (e.g., NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Aplicaciones Científicas De Investigación
2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. For example, the amino group may form hydrogen bonds with active sites of enzymes, altering their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylnonyl 8-((2-hydroxyethyl)amino)octanoate: Lacks the octadecan-9-yloxy group.
8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate: Lacks the 2-methylnonyl group.
Uniqueness
2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C46H91NO5 |
|---|---|
Peso molecular |
738.2 g/mol |
Nombre IUPAC |
2-methylnonyl 8-[2-hydroxyethyl-(8-octadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-8-11-14-16-21-28-35-44(34-27-20-15-12-9-6-2)52-46(50)37-30-23-18-25-32-39-47(40-41-48)38-31-24-17-22-29-36-45(49)51-42-43(4)33-26-19-13-10-7-3/h43-44,48H,5-42H2,1-4H3 |
Clave InChI |
MARLWEQZJZPDAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCC(C)CCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B15281571.png)
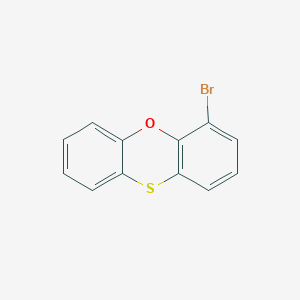
![N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-N'-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B15281576.png)
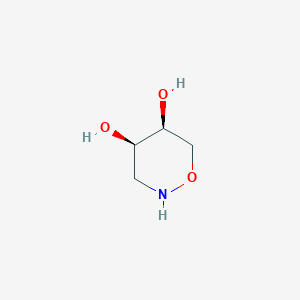
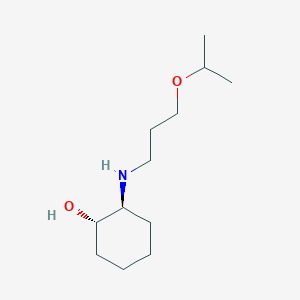
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281591.png)

![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B15281613.png)
![N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15281625.png)

